molecular formula C10H13BrO B1321566 4-(2-Bromophenyl)butan-1-ol CAS No. 123206-83-7

4-(2-Bromophenyl)butan-1-ol

Cat. No.: B1321566
CAS No.: 123206-83-7
M. Wt: 229.11 g/mol
InChI Key: QVCSOSRGJVRDBF-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)butan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of butanol, where the bromine atom is attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenylbutanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-(2-bromophenyl)butan-2-one.

    Reduction: Formation of 4-phenylbutan-1-ol.

    Substitution: Formation of 4-(2-aminophenyl)butan-1-ol or 4-(2-thiophenyl)butan-1-ol.

Scientific Research Applications

4-(2-Bromophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)butan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)butan-1-ol: Similar structure but with the bromine atom in the para position.

    4-Phenylbutan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-(2-Chlorophenyl)butan-1-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and properties.

Uniqueness

4-(2-Bromophenyl)butan-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

4-(2-bromophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSOSRGJVRDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.4 M 9-BBN in hexane (72 mL, 28.8 mmol) was added 4-bromophenyl-1-butene (3.99 g, 18.9 mmol) at room temperature. The resulting mixture was stirred at room temperature for 20 h. The mixture was treated sequentially with 3.3 mL of 6N aqueous NaOH (19.8 mmol), THF (7 mL), and 30% H2O2 in H2O (7 mL), then refluxed for 2 h. The reaction mixture was then cooled to room temperature. The organic layer was washed with aqueous sodium sulfite (40 mL), H2O (20 mL), and brine (20 mL). The aqueous extracts were combined, saturated with solid K2CO3 and extracted with Et2O (3×50 mL). The combined organic extracts were dried over Na2 SO4, filtered and concentrated. The resulting crude product was purified by flash chromatography twice (33% EtOAc in hexane and 20% EtOAc in hexane) to yield 4-(o-bromophenyl)butanol).
Name
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0 (± 1) mol
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72 mL
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4-bromophenyl-1-butene
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3.99 g
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reactant
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3.3 mL
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reactant
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0 (± 1) mol
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7 mL
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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